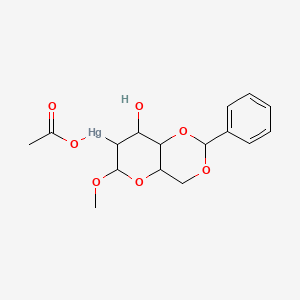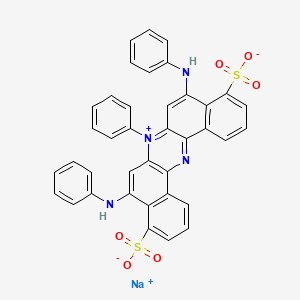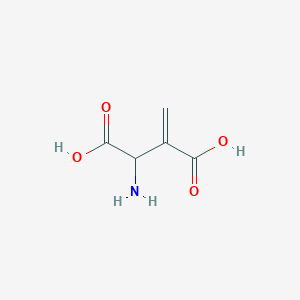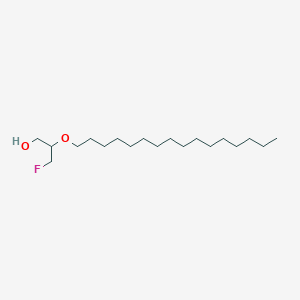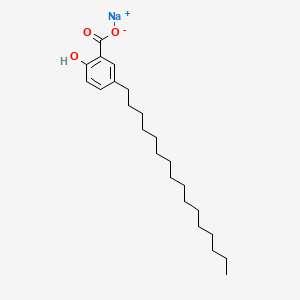
Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt: is a derivative of benzoic acid, characterized by the presence of a long hexadecyl chain and a hydroxyl group at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or distillation. The use of advanced techniques like chromatography can also be employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in studying reaction mechanisms and kinetics .
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cellular processes and pathways .
Medicine:
- Explored for its potential use in drug formulations and delivery systems.
- Researched for its therapeutic effects in treating various diseases .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of cosmetics and personal care products .
Mécanisme D'action
The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt involves its interaction with cellular components and enzymes. It can inhibit the growth of microorganisms by disrupting their metabolic pathways. The compound may also interact with specific receptors or enzymes, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Benzoic acid: A simpler structure without the hexadecyl chain and hydroxyl group.
Salicylic acid: Contains a hydroxyl group but lacks the long alkyl chain.
Sodium benzoate: The sodium salt of benzoic acid without additional functional groups.
Uniqueness: Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where both hydrophilic and hydrophobic interactions are required. Its hydroxyl group also allows for further chemical modifications, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
68516-82-5 |
|---|---|
Formule moléculaire |
C23H37NaO3 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
sodium;5-hexadecyl-2-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26;/h17-19,24H,2-16H2,1H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
XPWPLTZVHWUMQS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
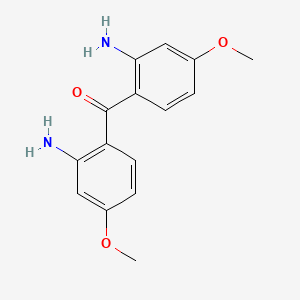
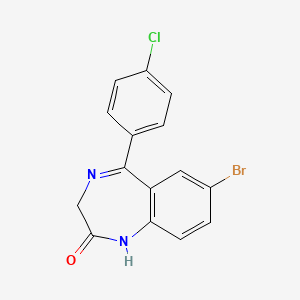
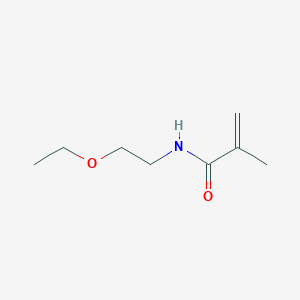
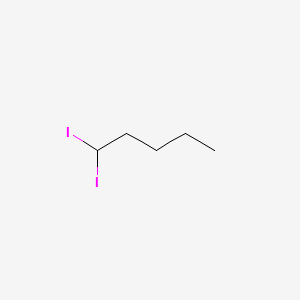
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
